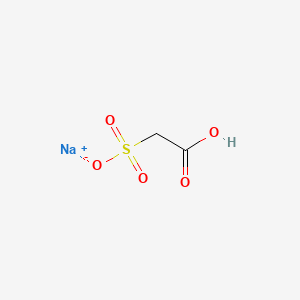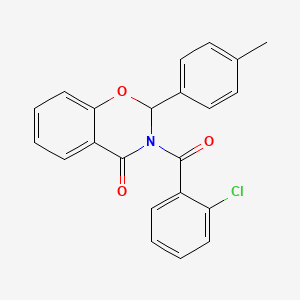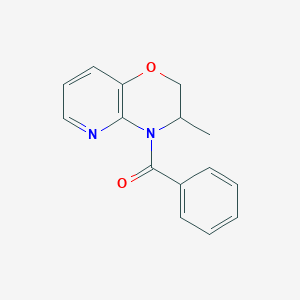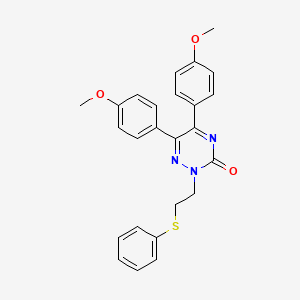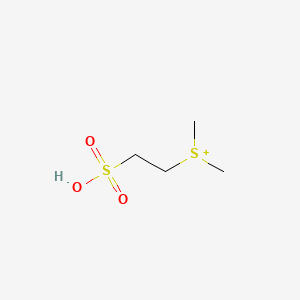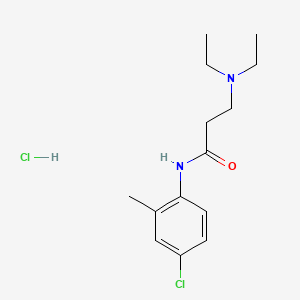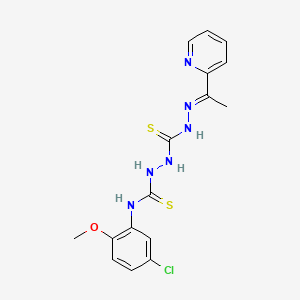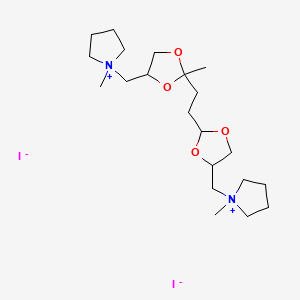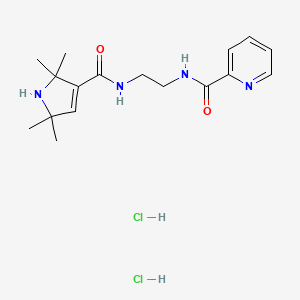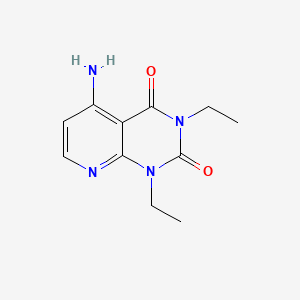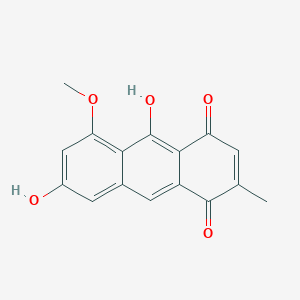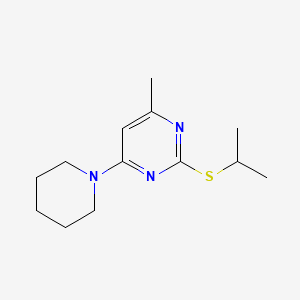
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl or piperidinyl groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of novel heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents. The presence of the piperidinyl group enhances its ability to penetrate biological membranes, increasing its efficacy as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The piperidinyl group enhances its binding affinity, while the methyl and thio groups contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-morpholinyl)-
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-pyrrolidinyl)-
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-azepanyl)-
Uniqueness
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its biological activity and membrane permeability. This makes it a more effective candidate for drug development compared to similar compounds with different substituents.
Properties
CAS No. |
154496-65-8 |
|---|---|
Molecular Formula |
C13H21N3S |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
4-methyl-6-piperidin-1-yl-2-propan-2-ylsulfanylpyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-10(2)17-13-14-11(3)9-12(15-13)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
InChI Key |
PNDQFQDURLQLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


